molecular formula C10H10N2O2 B8596592 1,5-Dimethylquinazoline-2,4(1H,3H)-dione

1,5-Dimethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B8596592
M. Wt: 190.20 g/mol
InChI Key: QLAQMDKXHWZPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylquinazoline-2,4(1H,3H)-dione (CAS 1422210-02-3) is a high-purity quinazoline-dione derivative offered with a certified purity of 99%. This compound is intended for research applications, particularly in medicinal chemistry and pharmacology. The quinazoline-2,4(1H,3H)-dione scaffold is a subject of significant research interest due to its wide range of pharmacological activities. Derivatives of this core structure have been identified as promising fluoroquinolone-like inhibitors of bacterial enzymes, specifically DNA gyrase and topoisomerase IV , which are established targets for antibacterial agents . This mechanism suggests potential for the development of new antimicrobial compounds to address the growing challenge of bacterial resistance . Furthermore, structurally similar quinazoline-dione analogs have demonstrated potent inhibitory activity against the Na+/H+ exchanger isoform 1 (NHE-1) , a validated drug target for managing cardiovascular and ocular diseases due to its cytoprotective, anti-ischemic, and anti-inflammatory properties . Research into these analogs also shows potential ancillary activities, including antiplatelet effects and the ability to reduce intraocular pressure in animal models . Researchers value this compound as a key synthetic intermediate for further structural elaboration. The structure allows for functionalization at various positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . Please Note: This product is supplied for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,5-dimethylquinazoline-2,4-dione

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(13)11-10(14)12(7)2/h3-5H,1-2H3,(H,11,13,14)

InChI Key

QLAQMDKXHWZPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)NC2=O)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : A series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some compounds showed moderate to high activity compared to standard antibiotics. Specifically, compounds with substituents at the 1- and 3-positions on the quinazoline ring displayed enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antileishmanial Activity : Quinazoline derivatives have also been investigated for their antileishmanial properties. Certain compounds demonstrated promising efficacy in murine models of visceral leishmaniasis, significantly reducing liver parasitemia when administered intraperitoneally .

Antiviral Applications

The antiviral potential of 1,5-dimethylquinazoline-2,4(1H,3H)-dione has been highlighted in several studies:

  • Inhibition of DNA Viruses : Novel synthesized quinazolines were evaluated for their antiviral activity against vaccinia and adenoviruses. One compound exhibited an EC50 value of 1.7 μM against vaccinia virus, significantly outperforming the reference drug Cidofovir . This suggests a potential for developing new antiviral agents based on this scaffold.
  • Broad-Spectrum Antiviral Activity : The library of quinazolines was tested against various RNA and DNA viruses using high-throughput screening assays. The results indicated that certain derivatives could serve as effective inhibitors for multiple viral targets .

Anticancer Properties

Quinazoline derivatives have shown promise in cancer research:

  • Cytotoxicity Against Cancer Cell Lines : Various studies have reported that quinazoline-2,4(1H,3H)-dione derivatives exhibit cytotoxic effects on different cancer cell lines. For example, some compounds demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models .
  • Mechanisms of Action : The anticancer activity is often linked to the ability of these compounds to interfere with key cellular pathways involved in cancer progression. This includes modulation of apoptosis and inhibition of angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives:

  • Substituent Effects : The presence and position of various substituents on the quinazoline ring significantly influence biological activity. For instance, modifications at the 1- and 3-positions have been shown to enhance antibacterial and antifungal activities .
  • Hybrid Compounds : Recent research has focused on creating hybrid molecules by combining quinazoline with other pharmacophores to improve potency and broaden the spectrum of activity against resistant strains .

Case Studies and Findings

StudyApplicationKey Findings
AntimicrobialCompounds showed moderate to high inhibition against S. aureus and E. coli.
AntileishmanialSignificant reduction in liver parasitemia in murine models with specific compounds.
AntiviralCompounds displayed potent inhibitory activity against vaccinia virus with EC50 values lower than standard treatments.
AnticancerNotable cytotoxic effects observed in various cancer cell lines; mechanisms linked to apoptosis modulation.

Comparison with Similar Compounds

Substituted Quinazoline-2,4-dione Derivatives

  • Compound 31 (3-(1-(3-Fluorophenyl)ethyl)-6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione): Activity: Exhibits subnanomolar inhibition of Arabidopsis thaliana HPPD (AtHPPD) with an IC50 of 39 nM, making it ~7x more potent than the lead compound MBQ . Structural Advantage: The 3-(3-fluorophenethyl) group enhances hydrophobic interactions with Phe392 and Met335 in AtHPPD, while the cyclohexenone moiety stabilizes Gln293 .
  • Compound 9bj (3-(2-Chlorophenyl)-6-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione) :

    • Activity : IC50 of 84 nM against AtHPPD, outperforming pyrasulfotole (IC50 = 1359 nM) and mesotrione (IC50 = 226 nM) .
    • Structural Advantage : The pyrazole-carbonyl group improves binding affinity and metabolic stability .

Table 1: Comparative Potency of Quinazoline-2,4-dione Derivatives

Compound Target IC50 (nM) Relative Potency Key Substituents
1,5-Dimethylquinazoline-2,4-dione (Core) AtHPPD N/A Baseline 1,5-Methyl groups
Compound 31 AtHPPD 39 7x vs. MBQ 3-(3-Fluorophenethyl), cyclohexenone
Compound 9bj AtHPPD 84 16x vs. pyrasulfotole 3-(2-Chlorophenyl), pyrazole-carbonyl

3-Substituted Quinazoline-2,4-dione Derivatives

Derivatives with 3-alkyl/aryl substitutions (e.g., 3-ethyl, 3-phenyl) exhibit dual antiproliferative and enzyme-inhibitory activities. Computational studies (SwissADME) predict favorable pharmacokinetics, including moderate logP values (2.1–3.4) and gastrointestinal absorption, making them candidates for further optimization .

Comparison with Other Heterocyclic Diones

Pyrimidine-2,4(1H,3H)-diones

  • Compound 15 (3-Ethyl-6-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) :

    • Activity : Functions as a dopamine D1 receptor agonist (EC50 = 12 nM), demonstrating selectivity over D2 receptors .
    • Structural Contrast : Replacement of quinazoline with pyrimidine reduces planarity, altering target specificity from HPPD to neural receptors .
  • RAZPIPADON ((-)-6-(4-((3-(Difluoromethoxy)pyridin-2-yl)oxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) :

    • Activity : Investigated for neurological disorders; the difluoromethoxy group enhances blood-brain barrier penetration .

Benzodiazepine-2,4-diones

  • 3-(6-Bromohexyl)-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione :
    • Synthetic Flexibility : The methylene group’s acidity allows nucleophilic substitution, enabling alkyl chain extensions for covalent binding applications .
    • Application Contrast : Primarily explored in materials science rather than bioactivity .

Triazine-2,4-diones

  • Dihydro-1,3,5-triazine-2,4(1H,3H)-dione :
    • Activity : Used as a crosslinking agent in polymers, contrasting with the herbicidal focus of quinazoline-diones .

Table 2: Structural and Functional Contrasts Among Dione-Containing Compounds

Core Structure Example Compound Key Substituents Primary Activity/Target Applications
Quinazoline-2,4-dione Compound 31 3-(3-Fluorophenethyl), cyclohexenone AtHPPD inhibition (IC50 = 39 nM) Herbicides
Pyrimidine-2,4-dione RAZPIPADON Difluoromethoxy, pyridinyloxy Dopamine D1 receptor agonist Neurological therapy
Benzodiazepine-2,4-dione 3-(6-Bromohexyl) derivative Bromohexyl chain Covalent binding Materials science
Triazine-2,4-dione DHT (NSC 119749) None (parent structure) Polymer crosslinking Industrial

Key Research Findings and Implications

  • Herbicidal Superiority : Quinazoline-2,4-dione derivatives (e.g., Compound 31) outperform classical HPPD inhibitors like mesotrione due to optimized hydrophobic and steric interactions .
  • Target Selectivity : Pyrimidine-diones (e.g., RAZPIPADON) demonstrate the impact of core heterocycle choice on biological target divergence .
  • Synthetic Versatility: Functionalization at position 3 of quinazoline-diones enables tailored bioactivity, while benzodiazepine-diones highlight reactivity for non-biological applications .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via Boc protection of the 2-aminobenzamide’s amine group, followed by intramolecular cyclization. For 1,5-dimethylquinazoline-2,4-dione, the starting material 2-amino-N-methyl-5-methylbenzamide undergoes Boc activation at 150°C in acetonitrile. DMAP catalyzes the deprotection-cyclization sequence, yielding the target compound in a single step. Key optimizations include:

  • Solvent : Acetonitrile outperforms dichloromethane, enhancing cyclization efficiency.

  • Catalyst loading : 0.1 equivalents of DMAP balance reaction rate and side-product formation.

  • Microwave irradiation : Reduces reaction time to 30 minutes (vs. 12 hours under conventional heating).

Substrate Scope and Yields

Table 1 summarizes yields for analogous substrates. For example, 5-methylquinazoline-2,4-dione derivatives achieve yields of 78–85% under optimized conditions. Introducing the N1 methyl group via N-methyl-2-aminobenzamide precursors ensures regioselectivity without competing side reactions.

Table 1: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones

Starting MaterialSubstituentsYield (%)
2-Amino-N-methylbenzamideR¹ = H82
2-Amino-N-methyl-5-methylbenzamideR¹ = 5-Me78

Cesium Carbonate-Mediated CO₂ Insertion from 2-Aminobenzonitriles

This method leverages CO₂ as a C1 synthon, reacting with 2-aminobenzonitriles under mild conditions to form quinazoline-2,4-diones.

Reaction Pathway

The cesium carbonate base facilitates nucleophilic attack of the nitrile group on CO₂, forming a carbamate intermediate. Subsequent cyclization and tautomerization yield the dione core. For 1,5-dimethyl derivatives, 5-methyl-2-aminobenzonitrile serves as the substrate, with post-synthetic N-methylation introducing the N1 methyl group.

Key Parameters

  • CO₂ pressure : 1 atm suffices for high conversion.

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.

  • Temperature : 80°C balances reaction rate and selectivity.

Table 2: CO₂ Insertion Yields for Analogous Substrates

SubstrateProductYield (%)
2-AminobenzonitrileQuinazoline-2,4-dione94
6,7-Dimethoxy-2-aminobenzonitrile6,7-Dimethoxy derivative89

Post-synthetic methylation using methyl iodide and potassium carbonate in DMF achieves >90% N1 methylation.

Triphosgene-Mediated Cyclization of N-Methylisatoic Anhydride Derivatives

N-Methylisatoic anhydride (2b) reacts with amines in the presence of triphosgene to form quinazoline-2,4-diones.

Procedure and Challenges

  • Step 1 : 5-Methylanthranilic acid is converted to N-methylisatoic anhydride via refluxing with acetic anhydride.

  • Step 2 : Reaction with methylamine in dichloromethane and triethylamine yields 3-amino-1-methyl-5-methylquinazoline-2,4-dione.

Despite moderate yields (40–50%), this method’s scalability is limited by triphosgene’s toxicity and competing hydrolysis.

Methylation Strategies

Late-stage methylation of preformed quinazoline diones using methyl iodide in chloroform achieves >95% N1 methylation. For example, 3-phenylethyl-1H-quinazoline-2,4-dione is converted to its N1-methyl analog in 96% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)Key AdvantagesLimitations
DMAP-catalyzed one-pot78Single-step, microwave-compatibleRequires Boc anhydride
CO₂ insertion89*Sustainable, mild conditionsPost-synthetic methylation
Triphosgene cyclization50Established protocolLow yield, toxic reagents

*Yield after methylation.

Emerging Strategies: Copper-Catalyzed Domino Reactions

Recent advances employ CuI/TMSN₃ systems in DMSO to assemble quinazolinones from aldehydes and 2-bromobenzamides . While primarily yielding quinazolinones, oxidation to diones remains unexplored but could offer a novel pathway.

Q & A

Q. What are the key synthetic routes for preparing 1,5-dimethylquinazoline-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives of this compound are typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example:

  • Stepwise alkylation : Reaction of 6-bromopyrimidine-2,4(1H,3H)-dione with arylboronic esters under Pd catalysis yields intermediates, followed by methylation at the N1 and N5 positions using methyl iodide (yield: 31–56%) .
  • Optimization : Yields depend on solvent choice (e.g., DMF or methanol), temperature (70–100°C), and catalyst loading (e.g., Pd(PPh₃)₄). Lower yields (19–26%) are observed in complex multi-step reactions involving heterocyclic intermediates .

Q. How is structural characterization of this compound derivatives performed?

Methodological Answer:

  • 1H NMR : Methyl groups at N1 and N5 appear as singlets (δ 3.08–3.13 ppm for N1-CH₃; δ 1.68–1.70 ppm for N5-CH₃). Aromatic protons in substituted phenyl rings show distinct splitting patterns (e.g., δ 7.24–7.43 ppm for ortho-substituted aryl groups) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M + 1]+ at m/z 354.1 for compound 31) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent effects. For example:

  • Enzyme Inhibition vs. Cellular Activity : Compound 23 (1,5-dimethylquinazoline derivative) shows subnanomolar in vitro HPPD inhibition (IC₅₀ = 39 nM) but requires higher doses (30–120 g ai/ha) for herbicidal efficacy in greenhouse trials. This discrepancy may stem from bioavailability or metabolic stability issues .
  • Mitigation Strategy : Perform parallel assays under standardized conditions (pH, temperature) and use computational modeling (e.g., molecular docking) to correlate substituent effects (e.g., fluorophenyl groups) with activity .

Q. What experimental design considerations are critical for optimizing the herbicidal activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance HPPD binding affinity. For example, 3-(trifluoromethyl)pyridinyl derivatives improve potency by 7-fold compared to unsubstituted analogs .
  • Crop Selectivity : Test derivatives against non-target species (e.g., cotton) at varying doses. Compound 23 exhibits acceptable selectivity at ≤120 g ai/ha, minimizing phytotoxicity .
  • Formulation : Optimize solubility via salt formation (e.g., hydrochloride) or co-solvents to enhance field performance .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

Methodological Answer:

  • CO₂ Utilization : Use deep eutectic solvents (DES) or ionic liquids (e.g., 1-methylhydantoin-based) to catalyze cyclization of 2-aminobenzonitrile with CO₂ at room temperature, achieving >90% conversion under atmospheric pressure .
  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction time and energy consumption while maintaining yields (~50%) .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives for CNS applications?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyethyl) to reduce logP values, enhancing blood-brain barrier penetration. For example, fluorinated analogs (logP = 2.8) show improved brain uptake compared to non-fluorinated derivatives (logP = 3.5) .
  • Metabolic Stability : Replace metabolically labile methyl groups with deuterated or trifluoromethyl analogs to slow hepatic clearance .

Q. How do researchers address synthetic challenges in scaling up this compound derivatives?

Methodological Answer:

  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity (>95%) products. For scale-up, switch to recrystallization in ethanol/water mixtures .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.